6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It has two methyl groups attached at positions 6 and 8, a hydroxy group at position 4, and a carboxylic acid group at position 3 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its broad spectrum of biological activities and significant utility in organic and analytical chemistry. Research into this specific derivative and its parent structure has revealed extensive applications in medicinal chemistry, highlighting its potential in developing treatments for various diseases and its utility in analytical applications.
Medicinal Chemistry and Biological Activities
In medicinal chemistry, 8-hydroxyquinoline derivatives, including this compound, have drawn significant attention due to their diverse biological activities. These compounds exhibit potent anti-cancer, anti-HIV, and neuroprotective effects, among others. The metal chelation properties of these derivatives further enhance their therapeutic potential, suggesting their suitability for treating diseases linked to metal ion dysregulation. Researchers Gupta, Luxami, and Paul (2021) have extensively reviewed the derivatives of 8-hydroxyquinoline, emphasizing their role in the synthesis of novel pharmacological agents targeting a variety of therapeutic areas, including antimicrobial, antifungal, antiviral activities, and the treatment of neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Antioxidant Activity
The antioxidant properties of this compound and related compounds have also been a focal point of research. Antioxidants play a crucial role in mitigating oxidative stress, a factor associated with the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. De Koning (2002) and colleagues have explored the efficacy of ethoxyquin and its analogs (related structures to 8-hydroxyquinoline derivatives) in protecting valuable polyunsaturated fatty acids in fish meal, underscoring the compound's antioxidant capacity. This research indicates the potential of this compound in food preservation and its protective effects against oxidative damage (De Koning, 2002).
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Quinoline, a similar compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s important to note that the presence of the carboxylic acid group in 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid may alter its interactions with targets .
Biochemical Pathways
Quinoline derivatives have been shown to interact with various pathways, but the exact pathways influenced by this specific compound require further investigation .
Properties
IUPAC Name |
6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOQXWRSVPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352142 | |
Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31601-86-2, 948288-96-8 | |
Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.